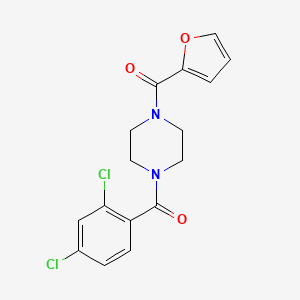
2-(8-(azepan-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-(azepan-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide is a useful research compound. Its molecular formula is C15H22N6O3 and its molecular weight is 334.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antioxidant Activity of Synthesized Coumarins
A study by Kadhum et al. (2011) investigated the antioxidant activity of synthesized coumarins, including compounds with complex structures similar to the one . The antioxidant properties were evaluated using different radical methods and compared with ascorbic acid. This research suggests that compounds with intricate molecular structures, like the one you're interested in, could potentially possess significant antioxidant activities (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).
Cytochrome P450 System in Biodegradation
The study by Wang et al. (2015) explored the role of the cytochrome P450 system in the N-Deethoxymethylation of acetochlor, a herbicide, by Rhodococcus sp. The research demonstrates how complex organic compounds undergo biodegradation, which could be relevant for understanding the metabolic pathways that might involve compounds like "2-(8-(azepan-1-yl)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide" (Wang et al., 2015).
Fluorescent Probe for Carbonyl Compounds Detection
Houdier et al. (2000) developed a new molecular probe for the trace measurement of carbonyl compounds in water samples. This research indicates that compounds with specific functional groups can serve as effective probes or sensors for detecting environmental pollutants (Houdier, Perrier, Defrancq, & Legrand, 2000).
Photolysis and Thermolysis of Phenyl Azide
The study by Takeuchi and Koyama (1982) on the photolysis and thermolysis of phenyl azide in acetic acid leading to various compounds provides insights into the reactivity of azide-containing compounds under different conditions. Such research could offer a foundation for understanding how complex compounds, like the one you're interested in, might react under similar conditions (Takeuchi & Koyama, 1982).
Propriétés
IUPAC Name |
2-[8-(azepan-1-yl)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O3/c1-18-12-11(13(23)19(2)15(18)24)21(9-10(16)22)14(17-12)20-7-5-3-4-6-8-20/h3-9H2,1-2H3,(H2,16,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUWLNKRKBXLJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCCC3)CC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

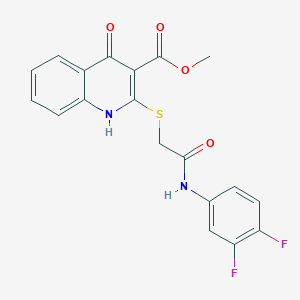
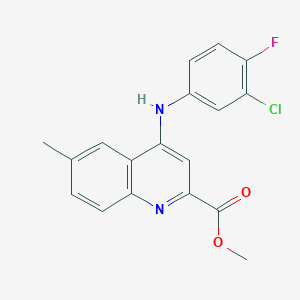
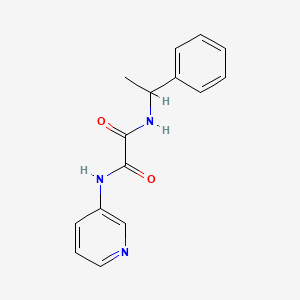
![[1-[(1-Cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-amino-5-chloro-2-methoxybenzoate](/img/structure/B2373406.png)
![5-methyl-2-phenyl-7-(4-(2-(thiophen-2-yl)acetyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2373409.png)
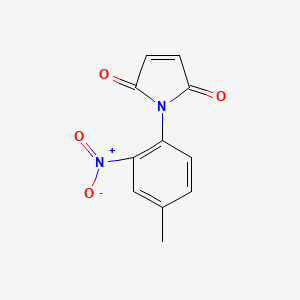
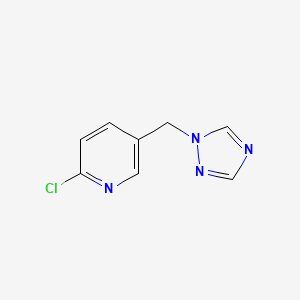
![2-({[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2373417.png)
![1-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-ethoxyphenyl)urea](/img/structure/B2373419.png)

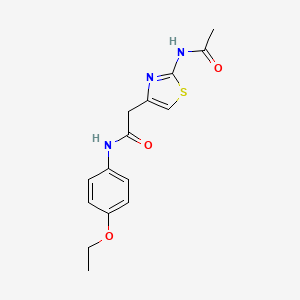
![1-(2-Chlorophenyl)-3-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}urea](/img/structure/B2373422.png)
